1,5-Dioxaspiro[5.5]undecan-9-ol
Overview
Description
1,5-Dioxaspiro[55]undecan-9-ol is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecan-9-ol typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of a diol with a ketone under acidic conditions to form the spirocyclic structure. For example, the reaction of 1,3-propanediol with cyclohexanone in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The spiro ring system can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of reduced spirocyclic alcohols.
Substitution: Formation of spirocyclic ethers, esters, or halides.
Scientific Research Applications
1,5-Dioxaspiro[5.5]undecan-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.5]undecan-9-ol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The spirocyclic structure can enhance the compound’s stability and binding affinity to molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different ring sizes and functional groups.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms but lacks the spirocyclic feature.
1,3-Dithiane: Similar to 1,3-dioxane but with sulfur atoms replacing the oxygen atoms.
Uniqueness
1,5-Dioxaspiro[5.5]undecan-9-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and versatility in various applications .
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecan-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-2-4-9(5-3-8)11-6-1-7-12-9/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZLNKEOHMKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCC(CC2)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506731 | |
Record name | 1,5-Dioxaspiro[5.5]undecan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76626-10-3 | |
Record name | 1,5-Dioxaspiro[5.5]undecan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20506731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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